molecular formula C13H14NO2+ B1262572 2-Methoxy-4-(1-methyl-4-pyridin-1-iumyl)phenol

2-Methoxy-4-(1-methyl-4-pyridin-1-iumyl)phenol

Cat. No. B1262572
M. Wt: 216.26 g/mol
InChI Key: DDXXXUMOHIHJCU-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxy-4-(1-methyl-4-pyridin-1-iumyl)phenol is a phenylpyridine.

Scientific Research Applications

Spin Interaction in Zinc Complexes

Research has demonstrated the use of Schiff and Mannich bases related to 2-Methoxy-4-(1-methyl-4-pyridin-1-iumyl)phenol in the preparation of zinc bis-phenolate complexes. These complexes exhibit unique properties such as reversible oxidation waves and significant UV-vis absorption bands, making them interesting for studies on spin interaction and magnetic properties (Orio et al., 2010).

Fluoroionophores for Metal Recognition

A series of fluoroionophores based on diamine-salicylaldehyde derivatives, which include structures similar to 2-Methoxy-4-(1-methyl-4-pyridin-1-iumyl)phenol, have been developed for the specific recognition of metal ions such as Zn2+. These compounds show promise in cellular metal staining and fluorescence methods, contributing to advancements in biochemistry and cellular biology (Hong et al., 2012).

Anti-Corrosion Applications

Schiff base derivatives, including compounds related to 2-Methoxy-4-(1-methyl-4-pyridin-1-iumyl)phenol, have been synthesized and studied for their anti-corrosion characteristics on mild steel in acidic environments. These studies contribute to the development of more efficient corrosion inhibitors, which are crucial in industrial applications (Satpati et al., 2020).

Anticancer Research

A specific Schiff base compound synthesized from vanillin and related to 2-Methoxy-4-(1-methyl-4-pyridin-1-iumyl)phenol has been studied for its anticancer activity, particularly against T47D breast cancer cells. Although the compound showed weak activity, such research contributes to the ongoing search for novel anticancer agents (Sukria et al., 2020).

Catalytic Activities

Compounds related to 2-Methoxy-4-(1-methyl-4-pyridin-1-iumyl)phenol have been studied for their potential as catalysts in various chemical reactions, including the Suzuki-Miyaura reaction. These studies are essential for developing more efficient and selective catalysts in organic synthesis (Shukla et al., 2021).

properties

Product Name

2-Methoxy-4-(1-methyl-4-pyridin-1-iumyl)phenol

Molecular Formula

C13H14NO2+

Molecular Weight

216.26 g/mol

IUPAC Name

2-methoxy-4-(1-methylpyridin-1-ium-4-yl)phenol

InChI

InChI=1S/C13H13NO2/c1-14-7-5-10(6-8-14)11-3-4-12(15)13(9-11)16-2/h3-9H,1-2H3/p+1

InChI Key

DDXXXUMOHIHJCU-UHFFFAOYSA-O

Canonical SMILES

C[N+]1=CC=C(C=C1)C2=CC(=C(C=C2)O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxy-4-(1-methyl-4-pyridin-1-iumyl)phenol
Reactant of Route 2
Reactant of Route 2
2-Methoxy-4-(1-methyl-4-pyridin-1-iumyl)phenol
Reactant of Route 3
Reactant of Route 3
2-Methoxy-4-(1-methyl-4-pyridin-1-iumyl)phenol
Reactant of Route 4
Reactant of Route 4
2-Methoxy-4-(1-methyl-4-pyridin-1-iumyl)phenol
Reactant of Route 5
Reactant of Route 5
2-Methoxy-4-(1-methyl-4-pyridin-1-iumyl)phenol
Reactant of Route 6
2-Methoxy-4-(1-methyl-4-pyridin-1-iumyl)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.